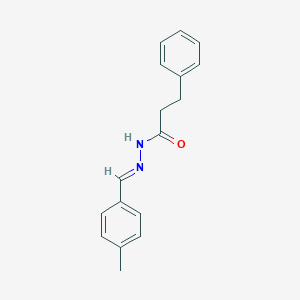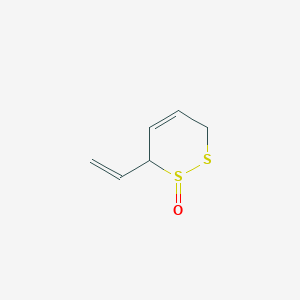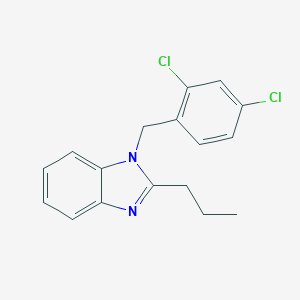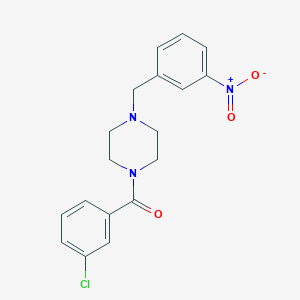
N'-(4-methylbenzylidene)-3-phenylpropanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-methylbenzylidene)-3-phenylpropanohydrazide, commonly known as MPHP, is a chemical compound that belongs to the class of substituted cathinones. It is a psychoactive substance that has gained significant attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
MPHP acts by inhibiting the reuptake of dopamine and norepinephrine, which leads to an increase in their extracellular concentration in the brain. This results in an increase in the levels of these neurotransmitters, which leads to enhanced mood, increased alertness, and improved cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPHP include increased heart rate, elevated blood pressure, increased body temperature, and decreased appetite. It has also been reported to cause euphoria, increased sociability, and improved cognitive performance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPHP in lab experiments is its potency and selectivity for dopamine and norepinephrine reuptake inhibition. This makes it a valuable tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using MPHP is its potential for abuse and addiction, which makes it necessary to handle it with caution and follow strict safety protocols.
Direcciones Futuras
There are several future directions for the research on MPHP. One of the areas of interest is the development of more selective and potent dopamine and norepinephrine reuptake inhibitors based on the structure-activity relationship of MPHP. Another area of interest is the investigation of the long-term effects of MPHP on the brain and behavior, which will help in understanding its potential for therapeutic use and abuse liability. Additionally, the use of MPHP in combination with other psychoactive substances can be explored to understand their interactions and potential therapeutic benefits.
Métodos De Síntesis
The synthesis of MPHP involves the condensation of 4-methylbenzaldehyde and 3-phenylpropanohydrazide in the presence of a suitable catalyst. The reaction takes place in a solvent, typically ethanol or methanol, at room temperature. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
MPHP has been used in various scientific research studies, including pharmacological, toxicological, and behavioral studies. It has been reported to act as a potent dopamine and norepinephrine reuptake inhibitor, which makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and depression. MPHP has also been used as a model compound for studying the structure-activity relationship of substituted cathinones.
Propiedades
Fórmula molecular |
C17H18N2O |
|---|---|
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
N-[(E)-(4-methylphenyl)methylideneamino]-3-phenylpropanamide |
InChI |
InChI=1S/C17H18N2O/c1-14-7-9-16(10-8-14)13-18-19-17(20)12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,19,20)/b18-13+ |
Clave InChI |
XFQUPJNKQZNZBI-QGOAFFKASA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=N/NC(=O)CCC2=CC=CC=C2 |
SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CCC2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)C=NNC(=O)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
![N-[(Z)-(1-ethyl-5-methoxy-2-oxoindol-3-ylidene)amino]-4-nitrobenzamide](/img/structure/B229584.png)
![2-(4-chloro-2-methylphenoxy)-N-[(E)-(5-methoxy-2-oxo-1-propylindol-3-ylidene)amino]acetamide](/img/structure/B229585.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)
![1-(4-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B229591.png)

![N'-[(1-isobutyl-1H-benzimidazol-2-yl)methylene]-3,4,5-trimethoxybenzohydrazide](/img/structure/B229594.png)

![2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide](/img/structure/B229598.png)
![Ethyl 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B229600.png)
![(4-Nitrophenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B229603.png)

![N-[1-[2-(5,7-dichloro-2-oxoindol-3-yl)hydrazinyl]-1-oxopropan-2-yl]benzamide](/img/structure/B229612.png)
![3-Benzyl-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229614.png)